![molecular formula C5H3F3N6 B1453848 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-77-9](/img/structure/B1453848.png)
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Overview
Description
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a research chemical . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .
Molecular Structure Analysis
The molecular formula of this compound is C5H3F3N6 . Its molecular weight is 204.11 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is 28 C .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives, including structures similar to 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine, have a broad spectrum of biological activities. These compounds are explored in medicinal chemistry for their potential as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory agents, among other pharmacological activities. The triazine nucleus is considered a core moiety for future drug development due to its potent pharmacological activity across different models (Verma, Sinha, & Bansal, 2019).
Applications in Organic Synthesis
The use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry highlights the versatility of triazole derivatives. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The industrial utility extends to the synthesis of heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing the compound's relevance in applied sciences, biotechnology, energy, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Patents and Clinical Studies
Exploration of triazole derivatives in patents and clinical studies between 2008 and 2011 reveals their significance in developing new drugs with diverse biological activities. The focus on novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, underscores the ongoing interest in this class of compounds for therapeutic applications. The review emphasizes the need for more efficient preparations of triazoles, addressing green chemistry, energy saving, and sustainability, alongside the discovery of new prototypes for emerging diseases (Ferreira et al., 2013).
Antibacterial Activity against Staphylococcus aureus
Recent updates on 1,2,3-triazole- and 1,2,4-triazole-containing hybrids highlight their potent antibacterial activity against Staphylococcus aureus, a significant pathogen responsible for various diseases. These compounds, acting as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, demonstrate the potential of triazole derivatives as novel anti-S. aureus agents, including those resistant to current antibiotics. The clinical use of triazole-cephalosporin and triazole-oxazolidinone hybrids in treating bacterial infections further attests to the clinical relevance of these compounds (Li & Zhang, 2021).
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, TPs have been studied for their interactions with various enzymes and receptors, including phosphodiesterases (PDEs), kinases, and G protein-coupled receptors (GPCRs) .
- PDEs, for instance, play a crucial role in regulating cyclic nucleotide levels (cAMP and cGMP) and are involved in cardiovascular signaling pathways .
- Synthetic TPs have shown diverse mechanisms of action against various pathologies, including central nervous system disorders .
- Inhibition of PDEs by TPs may lead to altered cyclic nucleotide signaling, affecting downstream pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Action Environment
properties
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N6/c6-5(7,8)2-12-4-11-1-10-3(9)14(4)13-2/h1H,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYWTISFXNUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NN2C(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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